molecular formula C17H13F2N3O2 B2798254 1-(2,6-Difluorophenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034393-92-3

1-(2,6-Difluorophenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2798254
CAS No.: 2034393-92-3
M. Wt: 329.307
InChI Key: OAXSHXQHTXYOMO-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a furan ring, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea typically involves multiple steps, starting with the preparation of the difluorophenyl and furan-3-yl components. These components are then coupled using appropriate reagents and reaction conditions to form the final urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

  • Oxidation: The compound may be oxidized to introduce additional functional groups or alter its chemical properties.

  • Reduction: Reduction reactions can be used to modify the compound's structure and reactivity.

  • Substitution: Substitution reactions can replace specific atoms or groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions, depending on the desired outcome.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products may exhibit different chemical and physical properties, making them suitable for various applications.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea has shown promise in several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its unique structure makes it a potential candidate for biological studies, such as enzyme inhibition or receptor binding assays.

  • Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases or conditions.

  • Industry: Its chemical properties make it useful in various industrial processes, such as catalysis and material science.

Mechanism of Action

The mechanism by which 1-(2,6-Difluorophenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses or chemical transformations. Understanding the precise mechanism of action requires detailed studies and experimental data.

Comparison with Similar Compounds

1-(2,6-Difluorophenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea can be compared with other similar compounds, such as:

  • 1-(2,6-Difluorophenyl)ethanone: This compound shares the difluorophenyl group but lacks the furan and pyridinylmethyl components.

  • 3-(Furan-3-yl)pyridine: This compound contains the furan-3-yl and pyridinyl groups but does not have the difluorophenyl moiety.

  • Urea derivatives: Other urea derivatives with different substituents can be compared to highlight the uniqueness of this compound.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[[5-(furan-3-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2/c18-14-2-1-3-15(19)16(14)22-17(23)21-8-11-6-13(9-20-7-11)12-4-5-24-10-12/h1-7,9-10H,8H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXSHXQHTXYOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC(=CN=C2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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